[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
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Overview
Description
Preparation Methods
Ellagic acid can be extracted from natural sources or synthesized chemically. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant materials. In industrial production, ellagic acid is often obtained through the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in certain plants .
Chemical Reactions Analysis
Ellagic acid undergoes various chemical reactions, including:
Oxidation: Ellagic acid can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form dihydroellagic acid.
Substitution: Ellagic acid can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions are quinone derivatives, dihydroellagic acid, and halogenated ellagic acid derivatives .
Scientific Research Applications
Ellagic acid has a wide range of scientific research applications:
Mechanism of Action
Ellagic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative stress and cellular damage . Additionally, ellagic acid modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . It also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and reduces the production of inflammatory cytokines .
Comparison with Similar Compounds
Ellagic acid is often compared with other phenolic compounds such as gallic acid, tannic acid, and quercetin. While all these compounds exhibit antioxidant properties, ellagic acid is unique due to its ability to form stable complexes with metal ions and its higher potency in scavenging free radicals . Similar compounds include:
Gallic acid: Another phenolic compound with antioxidant and anti-inflammatory properties.
Tannic acid: A polyphenolic compound known for its astringent properties and antioxidant activity.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Ellagic acid stands out due to its diverse range of biological activities and its potential therapeutic applications in various diseases .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O6S/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H2,12,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLUJQJDPRUTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)N)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947893 |
Source
|
Record name | 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25030-31-3 |
Source
|
Record name | EA 68 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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